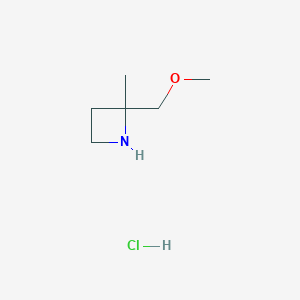![molecular formula C16H15N5O7 B2521387 N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea CAS No. 338418-01-2](/img/structure/B2521387.png)
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea is not detailed in the provided papers. However, the papers do describe the metabolic pathway of NNK to NNAL in the lungs and the subsequent metabolism of NNAL by uridine diphosphate glucuronosyltransferase (UGT) to produce N- and O-glucuronide metabolites. These metabolites, along with free NNAL, are excreted in the urine . The synthesis of related compounds typically involves nitrosation reactions and specific enzymatic processes within the body.
Molecular Structure Analysis
While the molecular structure of N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea is not analyzed in the papers, the structure of NNAL is closely related to NNK, with NNAL being the reduced form of NNK. The molecular structure of NNAL includes a pyridyl ring and a nitrosamine group, which are characteristic of tobacco-specific nitrosamines and are key to their carcinogenicity .
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea. However, they do mention the metabolic reactions involving NNAL, including its formation from NNK and its further metabolism to glucuronide conjugates . These reactions are part of the body's detoxification processes and are important for the elimination of harmful compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea are not discussed in the provided papers. However, the papers describe analytical methods for detecting NNAL in urine, which involve liquid chromatography and mass spectrometry techniques. These methods rely on the physical and chemical properties of NNAL, such as its ionization potential and affinity for molecularly imprinted polymer (MIP) columns, to achieve sensitive and specific detection .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea and its derivatives have been synthesized and characterized for various scientific purposes. For instance, photolabile derivatives of urea, including those with substituted 2-nitrobenzyl groups, have been developed. These derivatives exhibit different rates of photolysis influenced by the alpha-substituents of the 2-nitrobenzyl group. This photolysis can be significant for mechanistic investigations of enzymes like urease (Wieboldt et al., 2002).
Biodegradation Research
Studies on the biodegradation of nitrobenzene compounds, such as those related to 4-nitrobenzyl derivatives, have identified bacterial strains capable of degrading these compounds. This research provides valuable insights into the environmental impact and bioremediation strategies for nitrobenzene pollutants (Haigler & Spain, 1993).
Chemical Interactions and Reactions
The reactivity of nitrogen-containing heterocycles with 4-methoxy-3-nitrobenzyl chloride has been explored, leading to the formation of various derivatives. These studies contribute to understanding the chemical properties and potential applications of nitrobenzyl compounds in different chemical reactions (Harutyunyan, 2016).
Applications in Polymer and Materials Science
The o-nitrobenzyl group, closely related to the 4-nitrobenzyl structure, has been utilized in polymer and materials science. Its photolabile nature allows the alteration of polymer properties simply through irradiation, showcasing its potential in developing innovative materials (Zhao et al., 2012).
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methoxy]-3-[(E)-(4-nitrophenyl)methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O7/c22-16(19-28-10-13-3-7-15(8-4-13)21(25)26)17-11-18-27-9-12-1-5-14(6-2-12)20(23)24/h1-8,11H,9-10H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBAJYEZGGQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CONC(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)



![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)

![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)


![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)
![ethyl 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2521325.png)
![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)